Aniline Black

Catalog No.
S950838
CAS No.
13007-86-8
M.F
C66H51Cr3N11O12
M. Wt
1346.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline Black

CAS Number

13007-86-8

Product Name

Aniline Black

IUPAC Name

2-N-[8-[[8-(4-aminoanilino)-10-phenylphenazin-10-ium-2-yl]amino]-10-phenylphenazin-10-ium-2-yl]-8-N,10-diphenylphenazin-10-ium-2,8-diamine;hydroxy-oxido-dioxochromium

Molecular Formula

C66H51Cr3N11O12

Molecular Weight

1346.187

InChI

InChI=1S/C66H45N11.3Cr.3H2O.9O/c67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h1-42H,(H3,67,68,69,70,71,72,73,74);;;;3*1H2;;;;;;;;;/q;3*+1;;;;;;;;;;3*-1

InChI Key

FWLHAQYOFMQTHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC3=C(C=C2)N=C4C=CC(=CC4=[N+]3C5=CC=CC=C5)NC6=CC7=C(C=C6)N=C8C=CC(=CC8=[N+]7C9=CC=CC=C9)NC1=CC2=[N+](C3=C(C=CC(=C3)NC3=CC=C(C=C3)N)N=C2C=C1)C1=CC=CC=C1.O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-]

Historical Role in Understanding Polymerization

Aniline black played a significant role in the early scientific understanding of polymers. Unlike many dyes that are pre-formed molecules, aniline black forms directly on the fabric through a process called in-situ polymerization []. This process involves the oxidation of aniline monomers, which then link together to form a complex polymer chain responsible for the black color []. Studying aniline black formation helped researchers understand the principles of polymerization, a critical concept in modern polymer chemistry.

Research into the Chemistry of Aniline Black Formation

The specific chemical reactions involved in aniline black formation have been a topic of scientific research for over a century. Early research focused on identifying the optimal conditions for dyeing and the nature of the resulting polymer []. Modern research delves deeper into the reaction mechanisms, using techniques like spectroscopy to elucidate the oxidation process and the structure of the polymer []. This research contributes to the broader field of organic chemistry by providing insights into the behavior of aromatic amines and the formation of conjugated polymers.

  • Aniline black, also known as Pigment Black 1, is the first synthetic organic pigment developed in the 1860s.
  • It was a revolutionary discovery, replacing natural dyes and leading to a wider range of colors in various applications.

Molecular Structure Analysis

Aniline black isn't a single defined molecule but rather a complex polymeric structure formed by the oxidation of aniline (C6H7N). The exact structure can vary depending on the synthesis method, but it typically involves interconnected units derived from aniline. This complex structure contributes to its deep black color.


Chemical Reactions Analysis

  • Synthesis: Traditionally, aniline black is produced by treating aniline hydrochloride with an oxidizing agent like chromic acid (H2CrO4) in an acidic solution []. A catalyst, often a copper or vanadium salt, is also used [].

C6H7NH2•HCl + H2CrO4 → (C6H4NH)x + Cr2(SO4)3 + H2O + HCl (where (C6H4NH)x represents the polymeric structure of aniline black)

  • Modern methods explore alternative oxidizing agents like hydrogen peroxide (H2O2) for a more environmentally friendly approach.

  • Decomposition

    Aniline black decomposes upon strong heating, releasing toxic fumes like aniline and oxides of nitrogen.


Physical And Chemical Properties Analysis

  • Appearance: Aniline black is a black powder, insoluble in most organic solvents but slightly soluble in water.
  • Melting point and boiling point: Not applicable due to its polymeric nature.
  • Stability: Aniline black has moderate lightfastness, meaning it fades over time with exposure to light. This limited its use in applications requiring long-lasting colors.

Mechanism of Action (Not Applicable)

Aniline black doesn't have a specific biological mechanism of action.

  • Toxicity: Aniline, a precursor to aniline black, is a toxic compound. Exposure can cause irritation, dizziness, and even death in severe cases. Proper handling and safety measures are crucial.
  • Carcinogenic potential: Aniline is classified as possibly carcinogenic to humans by the International Agency for Research on Cancer (IARC).
  • Flammability: Aniline black itself is not highly flammable, but dust can pose an explosion hazard.

The formation of Aniline Black primarily involves the oxidation of aniline. Key reactions include:

  • Oxidation Reactions: Aniline can undergo oxidation to form various products depending on the conditions. For instance, using potassium chlorate in an acidic medium leads to the formation of Aniline Black. Other oxidizing agents like hydrogen peroxide can also be employed in combination with catalysts such as hydroxyl copper phosphate to enhance yield .
  • Electrophilic Substitution: Aniline's aromatic nature allows it to participate in electrophilic substitution reactions, which can modify its structure and reactivity .
  • Diazotization: Aniline reacts with nitrous acid to form diazonium salts, which can be further processed to create dyes through coupling reactions .

Aniline and its derivatives, including Aniline Black, are known for their biological activities. Aniline itself is toxic; exposure can lead to methemoglobinemia, which reduces oxygen transport in the blood. Additionally, it can cause skin irritation and respiratory issues upon inhalation or dermal contact. The toxicity of Aniline Black is less documented, but caution is advised due to its chemical nature and potential harmful effects upon exposure .

Several methods exist for synthesizing Aniline Black:

  • Using Potassium Chlorate: This traditional method involves mixing aniline with potassium chlorate and hydrochloric acid under controlled conditions to produce Aniline Black.
  • Hydrogen Peroxide Method: A modern approach utilizes hydrogen peroxide as an oxidant in the presence of hydroxyl copper phosphate as a catalyst, yielding a purer form of Aniline Black while minimizing environmental impact by avoiding chromium-based oxidants .
  • Direct Oxidation: Direct oxidation of aniline with various oxidizing agents can also yield Aniline Black, though this method may require careful control of reaction conditions to achieve desired purity and color characteristics .

Aniline Black has a wide range of applications across various industries:

  • Dye Industry: It is extensively used for dyeing textiles and leather due to its deep black color and excellent fastness properties.
  • Coating Industry: As a pigment additive, it is used in paints and coatings to achieve black coloration.
  • Printing Industry: Aniline Black is utilized in printing inks to produce high-quality black prints .

Aniline Black shares similarities with several other compounds used as black pigments or dyes. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Carbon BlackCCWidely used for its excellent UV protection; produced from incomplete combustion of hydrocarbons.
Bone BlackCCDerived from charred animal bones; used historically in art materials.
LampblackCCProduced from soot; commonly used in inks and paints for its deep black color.
Iron Oxide BlackFe3O4Fe_3O_4Inorganic pigment known for its stability and non-toxicity; often used in construction materials.

Aniline Black's uniqueness lies in its organic nature and ability to produce vibrant black hues while being derived from an aromatic amine structure, offering distinct advantages in specific applications compared to these other compounds .

Wikipedia

Aniline black

Dates

Modify: 2024-04-14

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